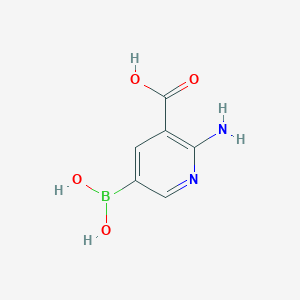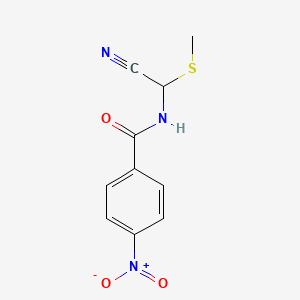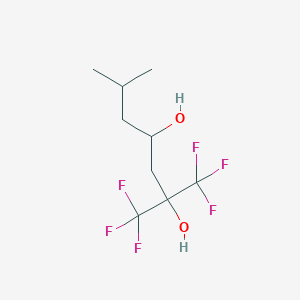
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol is a fluorinated organic compound with the molecular formula C8H11F6O2 This compound is characterized by the presence of trifluoromethyl groups and a heptanediol backbone, making it a unique molecule in the field of organic chemistry
Métodos De Preparación
The synthesis of 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of trifluoromethyl groups into the precursor molecule using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Hydroxylation: Conversion of intermediate compounds to diols through hydroxylation reactions using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol.
Análisis De Reacciones Químicas
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s hydroxyl groups also play a role in forming hydrogen bonds with target molecules, further influencing its activity.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-6-methyl-2,4-heptanedione: Similar in structure but lacks the hydroxyl groups, leading to different chemical reactivity and applications.
2-Chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one: Contains a chloro group instead of hydroxyl groups, resulting in distinct chemical properties and uses.
1,1,1-Trifluoro-2,4-pentanediol: A shorter chain analog with similar fluorinated groups but different physical and chemical properties.
Propiedades
Fórmula molecular |
C9H14F6O2 |
|---|---|
Peso molecular |
268.20 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol |
InChI |
InChI=1S/C9H14F6O2/c1-5(2)3-6(16)4-7(17,8(10,11)12)9(13,14)15/h5-6,16-17H,3-4H2,1-2H3 |
Clave InChI |
BIAKMRCXZKDOIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
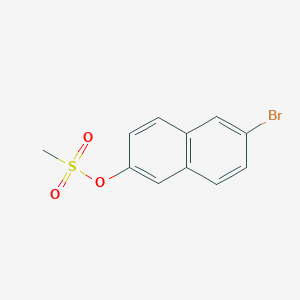

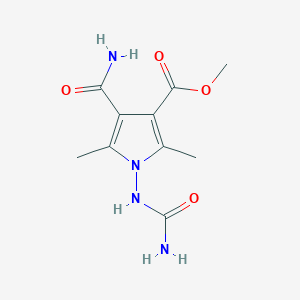
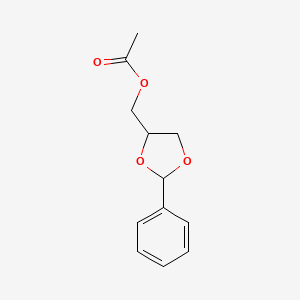
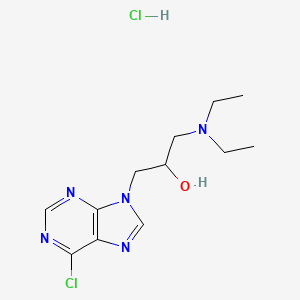


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)

